molecular formula C18H15NO2S B3005758 2-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-4-methylquinoline CAS No. 690961-48-9

2-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-4-methylquinoline

Cat. No.: B3005758
CAS No.: 690961-48-9
M. Wt: 309.38
InChI Key: UDWACMVKNQIGEX-UHFFFAOYSA-N
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Description

2-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-4-methylquinoline is a complex organic compound that features a quinoline core substituted with a benzo[d][1,3]dioxole moiety and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-4-methylquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which is then linked to the quinoline core via a thioether bond. The reaction conditions often involve the use of strong bases and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like bromine (Br₂) and nucleophiles like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups at specific positions on the quinoline ring.

Scientific Research Applications

2-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-4-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 2-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-4-methylquinoline exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions can disrupt biological pathways, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with DNA replication in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.

    Quinoline derivatives: These compounds share the quinoline core and are often investigated for their biological activities.

Uniqueness

2-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-4-methylquinoline is unique due to the combination of the benzo[d][1,3]dioxole moiety and the quinoline core linked by a thioether bond. This unique structure may confer specific properties that are not present in other similar compounds, making it a valuable target for further research.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-12-8-18(19-15-5-3-2-4-14(12)15)22-10-13-6-7-16-17(9-13)21-11-20-16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWACMVKNQIGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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